molecular formula C15H12N2O2 B8342025 2-oxo-N-phenylindoline-5-carboxamide

2-oxo-N-phenylindoline-5-carboxamide

Cat. No. B8342025
M. Wt: 252.27 g/mol
InChI Key: BRXOMFVOSKBYJS-UHFFFAOYSA-N
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Patent
US08765748B2

Procedure details

The title compound was synthesized according to the method described for N-methyl-2-oxoindoline-5-carboxamide from 2-oxoindoline-6-carboxylic acid (89 mg, 0.500 mmol) and aniline (0.14 mL, 1.50 mmol) to obtain 45 mg, 36%. 1H NMR (400 MHz, CD3OD) δ 7.88 (d, J=8.4 Hz, 1H), 7.87 (s, 1H), 7.67 (d, J=7.9 Hz, 2H), 7.36 (t, J=7.9 Hz, 2H), 7.15 (t, J=7.4 Hz, 1H), 7.00 (d, J=8.0 Hz, 1H), 3.34 (s, 2H); MS ESI 253.0 [M+H]+, calcd for [C15H12N2O2+H]+ 253.10.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
89 mg
Type
reactant
Reaction Step Two
Quantity
0.14 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]([C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][CH:13]=1)[NH:10][C:9](=[O:14])[CH2:8]2)=[O:4].O=C1C[C:23]2[C:18](=[CH:19][C:20](C(O)=O)=C[CH:22]=2)N1.NC1C=CC=CC=1>>[O:14]=[C:9]1[CH2:8][C:7]2[C:11](=[CH:12][CH:13]=[C:5]([C:3]([NH:2][C:1]3[CH:22]=[CH:23][CH:18]=[CH:19][CH:20]=3)=[O:4])[CH:6]=2)[NH:10]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC(=O)C=1C=C2CC(NC2=CC1)=O
Step Two
Name
Quantity
89 mg
Type
reactant
Smiles
O=C1NC2=CC(=CC=C2C1)C(=O)O
Step Three
Name
Quantity
0.14 mL
Type
reactant
Smiles
NC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to obtain 45 mg, 36%

Outcomes

Product
Name
Type
product
Smiles
O=C1NC2=CC=C(C=C2C1)C(=O)NC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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